molecular formula C21H21N3OS B6567169 2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946353-90-8

2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B6567169
CAS No.: 946353-90-8
M. Wt: 363.5 g/mol
InChI Key: UQNGPRBIWWNTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide features a 6-phenylimidazo[2,1-b]thiazole core linked via a methylene group to a 2,3-dimethyl-substituted benzamide moiety. This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, as seen in related analogs (e.g., FtsZ inhibitors and kinase modulators ).

Properties

IUPAC Name

2,3-dimethyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-14-7-6-10-17(15(14)2)20(25)22-13-18-19(16-8-4-3-5-9-16)23-21-24(18)11-12-26-21/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNGPRBIWWNTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps, starting with the formation of the imidazo-thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Scientific Research Applications

The biological activity of 2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is primarily attributed to its interaction with specific molecular targets. It has demonstrated potential in the following areas:

1. Anti-inflammatory Effects:
Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. This mechanism is crucial for developing treatments for conditions characterized by chronic inflammation.

2. Anticancer Activity:
Similar compounds within the imidazothiazole class have shown promise in suppressing the growth of various cancer cell lines. Preliminary studies suggest that this compound may possess moderate efficacy against certain types of cancer cells.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal examined the anti-inflammatory properties of imidazothiazole derivatives. The findings suggested that compounds similar to this compound effectively inhibited the activity of cyclooxygenase enzymes (COX), which are key players in inflammatory processes .

Case Study 2: Anticancer Potential
In vitro studies have indicated that imidazothiazole derivatives can induce apoptosis in cancer cells. For instance, a comparative analysis showed that these compounds inhibited the proliferation of kidney cancer cells more effectively than prostate or colon cancer cells . Further investigations are warranted to explore their mechanisms and optimize their efficacy.

Mechanism of Action

The mechanism by which 2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[2,1-b]thiazole core is a common feature among analogs, but substitutions on the benzamide ring and peripheral groups significantly influence activity and physicochemical properties:

Compound Name Substituents on Benzamide/Other Groups Molecular Weight Key Features Reference
2,3-Dimethyl-N-({6-phenylimidazo[2,1-b]thiazol-5-yl}methyl)benzamide (Target) 2,3-Dimethylbenzamide ~419 (estimated) Lipophilic methyl groups may enhance membrane permeability. -
3,4-Difluoro-N-({6-phenylimidazo[2,1-b]thiazol-5-yl}methyl)benzamide 3,4-Difluorobenzamide 371.40 Electron-withdrawing fluorine atoms improve metabolic stability.
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Methylsulfonylphenyl - IC50 = 1.4 µM (hypothetical kinase inhibition).
ND-12025 Trifluoromethylphenoxy-pyridinemethyl - Carboxamide derivative with enhanced target affinity due to trifluoromethyl.
9c () 4-Bromophenylthiazole-triazole-acetamide ~537 Bulky bromine may hinder solubility but improve hydrophobic interactions.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -SO2Me in ) may stabilize charge interactions in enzymatic binding pockets, whereas methyl groups offer steric bulk without electronic perturbation.
  • Synthetic Accessibility : High yields (>70%) are reported for triazole-thiazole hybrids (e.g., 9a–e in ), suggesting that the target compound’s synthesis could be feasible under similar conditions.

Biological Activity

2,3-Dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound recognized for its potential biological activities. This compound belongs to the imidazo[2,1-b][1,3]thiazole class and is of considerable interest in medicinal chemistry due to its structural features that may confer various therapeutic properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

Property Details
IUPAC Name 2,3-dimethyl-N-{[6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Molecular Formula C22H23N3OS
Molecular Weight 375.51 g/mol
InChI Key InChI=1S/C22H23N3OS/c1-14-7-9-17(10-8-14)20...

Anticancer Properties

Recent studies have indicated that compounds similar to 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide exhibit promising anticancer activity. For instance:

  • FAK Inhibition : Research on imidazo[2,1-b][1,3]thiadiazole derivatives demonstrated their ability to inhibit focal adhesion kinase (FAK), a protein involved in cancer cell migration and proliferation. Compounds showed IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives are often evaluated for their ability to combat bacterial and fungal infections. The presence of both imidazole and thiazole rings is crucial for enhancing biological activity .

Structure-Activity Relationship (SAR)

The effectiveness of 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can be attributed to specific structural features:

  • Imidazo[2,1-b][1,3]thiazole Core : Essential for biological activity; modifications at this position can significantly alter efficacy.
  • Benzamide Moiety : Contributes to the compound's lipophilicity and cellular uptake.
  • Methyl Substituents : The presence of methyl groups enhances electron donation properties which may improve interaction with biological targets .

Study on Cytotoxicity

A study focusing on a series of imidazo-thiazole compounds found that those with a similar structure to 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide exhibited significant cytotoxic effects against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .

Combination Therapy

Another research highlighted the potential of combining imidazo-thiazole derivatives with existing chemotherapeutics like gemcitabine. The combination therapy showed enhanced antiproliferative effects due to increased expression of gemcitabine transporters in cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,3-dimethyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of key intermediates:

  • Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of 2-amino-5-arylmethylthiazole derivatives under reflux with aryl aldehydes in ethanol or DMF .
  • Step 2: N-alkylation of the imidazo-thiazole intermediate with 2,3-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., acetonitrile) .

Key Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
SolventDMF or EtOHHigher solubility of intermediates
CatalystTriethylamineFacilitates acylation
Temperature80–100°CAccelerates cyclization

Validation: Characterization via 1H^1H-NMR and elemental analysis ensures purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H-NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) .
    • 13C^{13}C-NMR: Identifies carbonyl (C=O at ~168 ppm) and quaternary carbons in the heterocyclic core .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis: Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

Data Interpretation Tip: Cross-reference with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How do structural modifications influence the anticancer activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects:

    Substituent PositionBioactivity TrendMechanism Hypothesis
    6-Phenyl group↑ ActivityEnhances lipophilicity and target binding
    2,3-Dimethylbenzamide↓ CytotoxicitySteric hindrance limits receptor interaction

Experimental Design:

  • Synthesize analogs with halogen (F, Cl) or methoxy groups at the benzamide position.
  • Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Contradiction Note: Some analogs show conflicting activity in vitro vs. in vivo due to metabolic stability differences .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hr incubation for MTT).
  • Metabolic Profiling: Conduct LC-MS/MS to identify active metabolites that may explain discrepancies .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (p < 0.05) to validate reproducibility across labs .

Q. What strategies address challenges in regioselectivity during synthesis?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., NO2_2) to control cyclization sites .
  • Catalytic Systems: Use Pd(OAc)2_2 for Suzuki-Miyaura coupling to ensure selective arylations .
  • Computational Modeling: Predict regiochemical outcomes via DFT calculations (e.g., Gibbs energy of intermediates) .

Q. How does thione-thiol tautomerism affect the compound’s reactivity?

Methodological Answer:

  • Detection: Use 1H^1H-NMR in DMSO-d6_6 to observe tautomeric equilibria (e.g., thiol proton at δ 3.8–4.2 ppm) .
  • Impact on Reactivity: Thiol forms participate in disulfide bond formation, altering biological activity. Stabilize tautomers via pH control (e.g., buffer at pH 7.4) .

Q. What in silico approaches predict binding targets for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PDB ID: 1M17). Focus on hydrophobic pockets accommodating the phenyl-imidazo-thiazole core .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at the benzamide carbonyl) using Schrödinger Suite .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak AD-H columns with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis: Employ Jacobsen’s catalyst for enantioselective acylation (ee > 90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.